molecular formula C8H9NO3S B13514584 5-Acetamido-3-methylthiophene-2-carboxylic acid

5-Acetamido-3-methylthiophene-2-carboxylic acid

Cat. No.: B13514584
M. Wt: 199.23 g/mol
InChI Key: XXIGGZRJTCWTNZ-UHFFFAOYSA-N
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Description

5-Acetamido-3-methylthiophene-2-carboxylic acid is an organic compound with the molecular formula C8H9NO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-3-methylthiophene-2-carboxylic acid typically involves the acylation of 3-methylthiophene-2-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-3-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Acetamido-3-methylthiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Acetamido-3-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    5-Methylthiophene-2-carboxylic acid: A precursor in the synthesis of 5-Acetamido-3-methylthiophene-2-carboxylic acid.

    3-Acetamido-5-methylthiophene-2-carboxylic acid: An isomer with different substitution patterns on the thiophene ring.

    5-Acetamido-2-methylthiophene-3-carboxylic acid: Another isomer with the acetamido group at a different position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetamido group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Biological Activity

Overview

5-Acetamido-3-methylthiophene-2-carboxylic acid (C8H9NO3S) is an organic compound derived from thiophene, notable for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its biological activity through various studies, mechanisms of action, and comparative analysis with similar compounds.

PropertyValue
Molecular FormulaC8H9NO3S
Molecular Weight199.23 g/mol
IUPAC NameThis compound
InChI KeyXXIGGZRJTCWTNZ-UHFFFAOYSA-N
Canonical SMILESCC1=C(SC(=C1)NC(=O)C)C(=O)O

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. It is hypothesized to inhibit specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. The exact molecular targets are still under investigation, but preliminary studies suggest that it may modulate the activity of cyclooxygenases (COX) or lipoxygenases (LOX) .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, indicating potent antibacterial properties.
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, such as COX and LOX.
  • Cellular Interaction : It may bind to specific receptors or enzymes, modulating their activity and leading to reduced inflammation or microbial growth.

Comparison with Similar Compounds

A comparison with structurally similar compounds reveals unique properties attributed to the acetamido group in this compound:

CompoundAntimicrobial ActivityAnti-inflammatory Potential
This compoundHighModerate
5-Methylthiophene-2-carboxylic acidModerateLow
3-Acetamido-5-methylthiophene-2-carboxylic acidLowHigh

Properties

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

5-acetamido-3-methylthiophene-2-carboxylic acid

InChI

InChI=1S/C8H9NO3S/c1-4-3-6(9-5(2)10)13-7(4)8(11)12/h3H,1-2H3,(H,9,10)(H,11,12)

InChI Key

XXIGGZRJTCWTNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)NC(=O)C)C(=O)O

Origin of Product

United States

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